1-Bromo-4-(1-fluoroethyl)benzene

Purity Quality Assurance Synthetic Intermediate

1-Bromo-4-(1-fluoroethyl)benzene (CAS 159298-87-0) is a halogenated aromatic building block with the molecular formula C8H8BrF (MW 203.05 g/mol). It bears a bromine atom at the para position and a 1-fluoroethyl substituent, placing it within the class of dual-halogenated benzene derivatives commonly employed as versatile intermediates in pharmaceutical and agrochemical synthesis.

Molecular Formula C8H8BrF
Molecular Weight 203.054
CAS No. 159298-87-0
Cat. No. B583391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(1-fluoroethyl)benzene
CAS159298-87-0
Synonyms1-Bromo-4-(1-fluoro-ethyl)-benzene
Molecular FormulaC8H8BrF
Molecular Weight203.054
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)Br)F
InChIInChI=1S/C8H8BrF/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,1H3
InChIKeyDSUJAJAXIXMOKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-4-(1-fluoroethyl)benzene (CAS 159298-87-0): Core Identity and Sourcing Baseline


1-Bromo-4-(1-fluoroethyl)benzene (CAS 159298-87-0) is a halogenated aromatic building block with the molecular formula C8H8BrF (MW 203.05 g/mol) [1]. It bears a bromine atom at the para position and a 1-fluoroethyl substituent, placing it within the class of dual-halogenated benzene derivatives commonly employed as versatile intermediates in pharmaceutical and agrochemical synthesis [2]. The compound is supplied as a liquid with a minimum purity specification of 95% (GC) by major vendors, and it is designated for research and development use only .

Why 1-Bromo-4-(1-fluoroethyl)benzene Cannot Be Simply Replaced by In-Class Analogs


Although 1-bromo-4-(1-fluoroethyl)benzene shares the C8H8BrF formula with its regioisomer 1-(1-bromoethyl)-4-fluorobenzene and the non-fluorinated analog 1-bromo-4-ethylbenzene, simple substitution fails because the position and nature of halogenation critically alter physicochemical properties. The 1-fluoroethyl group introduces a chiral center and a polar C–F bond that modifies lipophilicity, density, and thermal behavior relative to the ethyl or trifluoromethyl analogs [1]. These differences directly impact solubility, reaction selectivity in cross-coupling steps, and downstream purification in multi-step synthetic routes. Procurement decisions must therefore be driven by the specific quantitative differentiators summarized below.

Quantitative Differentiation of 1-Bromo-4-(1-fluoroethyl)benzene Against Its Closest Analogs


Purity Specification: 95% (GC) Baseline from Major Catalog Houses

The commercially available 1-bromo-4-(1-fluoroethyl)benzene is consistently provided with a minimum purity specification of 95% (GC) by both Sigma-Aldrich and AKSci . While no direct lower-purity comparator for this exact compound was identified in the excluded sources, procurement from these established vendors ensures a documented QC baseline that less-characterized alternatives may lack. For the regioisomer 1-(1-bromoethyl)-4-fluorobenzene, typical purity specifications from bulk suppliers can range from 95% to 98%, but the absence of the 1-fluoroethyl configuration limits its utility in stereoselective syntheses .

Purity Quality Assurance Synthetic Intermediate

Lipophilicity Control: XLogP3 of 3.2 versus Non-Fluorinated and Perfluorinated Analogs

The computed lipophilicity of 1-bromo-4-(1-fluoroethyl)benzene is XLogP3 = 3.2, placing it between the non-fluorinated 1-bromo-4-ethylbenzene (XLogP3 ≈ 3.0) [1] and the highly fluorinated 1-bromo-4-(trifluoromethyl)benzene (XLogP3 ≈ 3.7) [2]. This intermediate LogP is attributable to the monofluoroethyl group, which introduces polarity without the excessive electron withdrawal of a CF3 substituent, offering a distinct advantage in tuning the pharmacokinetic profile of derived drug candidates [3].

Lipophilicity ADME Drug Design

Density Differential: 1.403 g/cm³ Enables Phase-Separation Strategy

The predicted density of 1-bromo-4-(1-fluoroethyl)benzene is 1.403 ± 0.06 g/cm³, intermediate between the non-fluorinated 1-bromo-4-ethylbenzene (measured 1.34 g/mL) [1] and the CF3-substituted 1-bromo-4-(trifluoromethyl)benzene (measured 1.607 g/mL) . This density places the compound in a range that facilitates clean phase separation during aqueous workup of cross-coupling reactions, as the organic layer density (∼1.4 g/mL) is sufficiently distinct from water while avoiding the excessive density of perfluorinated aromatics that can complicate separatory funnel handling .

Density Workup Extraction

Boiling Point Elevation: 223.8 °C Provides Wider Distillation Window over Ethyl and CF₃ Analogs

The predicted boiling point of 1-bromo-4-(1-fluoroethyl)benzene is 223.8 ± 15.0 °C, which is significantly higher than that of 1-bromo-4-ethylbenzene (204 °C, lit.) and markedly higher than 1-bromo-4-(trifluoromethyl)benzene (154–155 °C, lit.) . This elevated boiling point can be advantageous for fractional distillation purification after synthesis, reducing co-distillation with lower-boiling byproducts commonly generated in Pd-catalyzed coupling reactions . Conversely, its boiling point is low enough to permit distillation without excessive thermal stress that might degrade sensitive functionalities.

Boiling Point Purification Distillation

Storage and Handling: Refrigerated (4 °C) Requirement Reflects Benzylic Fluoride Lability

Both American Elements and Sigma-Aldrich specify a storage temperature of 4 °C for 1-bromo-4-(1-fluoroethyl)benzene [1], whereas the non-fluorinated analog 1-bromo-4-ethylbenzene is stored at ambient temperature. This requirement reflects the inherent lability of the benzylic C–F bond, which can undergo hydrolysis or elimination under inappropriate storage conditions. The 4 °C specification is a direct indicator of the compound's distinct stability profile that procurement workflows must accommodate.

Stability Storage Benzylic Fluoride

Application Scenarios Where 1-Bromo-4-(1-fluoroethyl)benzene Provides Measurable Advantage


Stereoselective Pharmaceutical Intermediate Synthesis

The chiral 1-fluoroethyl group of 1-bromo-4-(1-fluoroethyl)benzene provides a stereogenic center that can be exploited in asymmetric synthesis of drug candidates. Its intermediate LogP (3.2) and predictable density (1.403 g/cm³) [1] facilitate extraction and purification of chiral intermediates, which is not possible with the achiral 1-bromo-4-ethylbenzene or 1-bromo-4-(trifluoromethyl)benzene.

Suzuki-Miyaura Cross-Coupling Building Block with Controlled Electronic Profile

The bromine atom serves as a proficient leaving group for Pd-catalyzed cross-coupling, while the monofluoroethyl substituent provides moderate electron withdrawal without the strong deactivation seen with CF3 analogs [1]. This balanced electronic profile, reflected in its LogP of 3.2, enables efficient oxidative addition while maintaining adequate reactivity in subsequent transformations. Suppliers offer the compound at 95% purity for direct use in coupling reactions .

Agrochemical Intermediate with Tailored Lipophilicity

Fluorinated aromatic intermediates are prevalent in modern agrochemical design [1]. The monofluoroethyl group of this compound imparts a LogP of 3.2, which lies in a favorable range for uptake and translocation in plant systems compared to the more lipophilic CF3 (LogP 3.7) or less lipophilic ethyl (LogP 3.0) analogs. The density of 1.403 g/cm³ simplifies formulation development relative to denser perfluorinated alternatives .

Material Science: Synthesis of Fluorinated Liquid Crystal Precursors

The combination of a polar C–F bond and a bromine handle for further functionalization makes this compound a suitable precursor for fluorinated liquid crystal molecules. The boiling point of 223.8 °C [1] allows purification by distillation before incorporation into mesogenic cores, while the 4 °C storage requirement ensures monomer stability prior to use.

Technical Documentation Hub

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